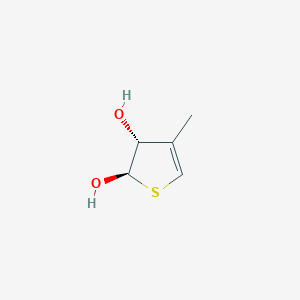
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol is a chiral compound with a unique structure that includes a thiophene ring and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric dihydroxylation of 4-methylthiophene using a chiral osmium catalyst. The reaction conditions often include the use of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like acetone or tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylthiophene-2,3-dione.
Reduction: Formation of 4-methylthiophene-2,3-dithiol.
Substitution: Formation of 4-methyl-2,3-dihalothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can influence the efficacy and safety of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-Dihydroquercetin: Known for its antioxidant properties.
(2R,3R)-Dihydromyricetin: Studied for its antimicrobial activity.
(2R,3R)-Dihydroxy-2,3-dihydrothiophene: Similar structure but lacks the methyl group.
Uniqueness
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol is unique due to the presence of both hydroxyl groups and a methyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
183550-06-3 |
|---|---|
Molekularformel |
C5H8O2S |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
(2R,3R)-4-methyl-2,3-dihydrothiophene-2,3-diol |
InChI |
InChI=1S/C5H8O2S/c1-3-2-8-5(7)4(3)6/h2,4-7H,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
BNWUKBAATIDFNJ-RFZPGFLSSA-N |
Isomerische SMILES |
CC1=CS[C@H]([C@@H]1O)O |
Kanonische SMILES |
CC1=CSC(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



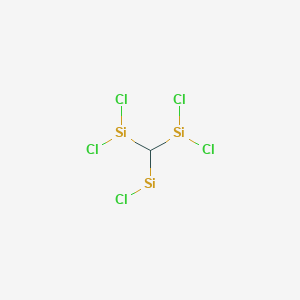
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
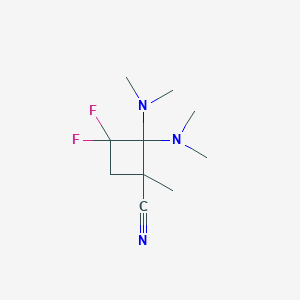
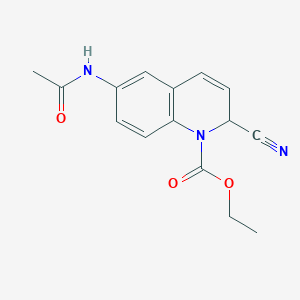
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
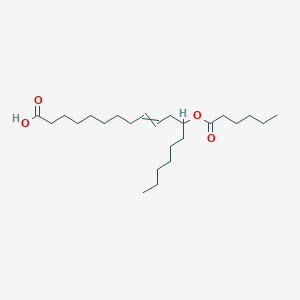
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)

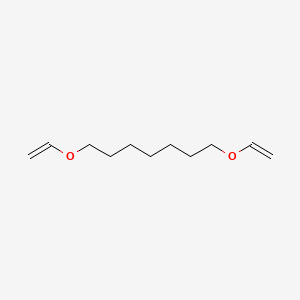
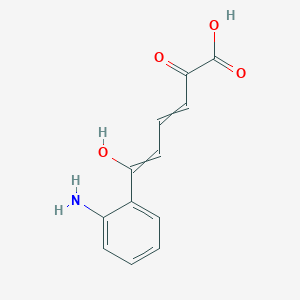
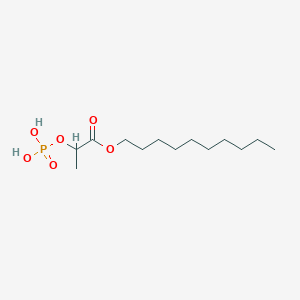
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
